molecular formula C10H9BrO2 B1387796 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 436803-36-0

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1387796
CAS No.: 436803-36-0
M. Wt: 241.08 g/mol
InChI Key: ZVBMFHJZYVGNSX-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO2 It is a derivative of indanone, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 5th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 4th position. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-ol or corresponding alkanes.

    Substitution: Formation of 4-substituted-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives.

Scientific Research Applications

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-1-indenone: Similar structure with a methyl group instead of a methoxy group.

    5-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 5th position.

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 4th position.

Uniqueness

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity

Biological Activity

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H9BrO2C_{10}H_{9}BrO_{2} and features a unique structure characterized by a bromine atom at the 4th position and a methoxy group at the 5th position on the indanone ring. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine and methoxy groups enhance its binding affinity to specific proteins involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in cancer progression and other diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are competitive with standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus5025 (Ciprofloxacin)
Escherichia coli10050 (Ampicillin)
Candida albicans20025 (Clotrimazole)

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of bromine is believed to enhance its cytotoxic effects by disrupting cellular processes critical for tumor growth .

Case Studies

  • Inhibition of Kinases : A study focusing on the inhibition of HER2 and PIM1 kinases highlighted that derivatives of indanone, including this compound, showed promising results in inhibiting these targets. The mechanism involves binding to the kinase hinge region, effectively blocking their activity .
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique structural features that confer enhanced activity against resistant pathogens .

Research Applications

The unique properties of this compound make it a valuable building block in organic synthesis and pharmaceutical development. Its potential applications include:

  • Drug Development : As a precursor for synthesizing new therapeutic agents targeting specific diseases.
  • Biological Research : Used in studies investigating cellular signaling pathways and disease mechanisms.

Properties

IUPAC Name

4-bromo-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMFHJZYVGNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653339
Record name 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436803-36-0
Record name 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methoxy-indane-1-one (17.2 g, 106.05 mmol) is suspended in 100 mL of water. The flask is covered with an aluminium foil to create a dark environment. N-Bromo-succinimide (18.87 g, 106.05 mmol) is added portionwise and the reaction mixture is stirred at room temperature overnight. The reaction mixture is extracted with 200 mL of ethyl acetate, the organic phase is collected, dried over sodium sulfate and concentrated under vacuum. The crude product obtained (20 g) is used in the next step without any further treatment.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.87 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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